molecular formula C4H6O2<br>C4H6O2<br>CH3-CH=CH-COOH B150538 Crotonic acid CAS No. 107-93-7

Crotonic acid

Cat. No.: B150538
CAS No.: 107-93-7
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Description

Butenoic acid is a term that refers to any of three monocarboxylic acids with an unbranched 4-carbon chain containing three single bonds and one double bond. These acids are technically mono-unsaturated fatty acids, although some authors may exclude them for being too short. The three isomers of butenoic acid are crotonic acid (trans-2-butenoic acid), isothis compound (cis-2-butenoic acid), and 3-butenoic acid (but-3-enoic acid) .

Biochemical Analysis

Biochemical Properties

Crotonic acid is involved in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been shown to regulate hyphal gene expression in Candida albicans, a common fungal pathogen . This regulation is believed to be mediated through the modulation of histone crotonylation, a post-translational modification .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In Candida albicans, this compound reduces invasive hyphal morphogenesis within macrophages, thereby delaying macrophage killing and pathogen escape, as well as reducing inflammatory cytokine maturation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to cause increased histone crotonylation in Candida albicans under hyphal growth conditions and reduces transcription of hyphae-induced genes in a manner that involves the Nrg1 repressor pathway . This suggests that histone crotonylation might compete with acetylation in the regulation of hyphal morphogenesis .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been shown to induce metabolic changes in Candida albicans, elevating transcription of the β-oxidation pathway and increasing the oxygen consumption rate .

Transport and Distribution

Given its solubility in water and many organic solvents , it is likely to be readily transported and distributed within cells and tissues.

Subcellular Localization

Given its involvement in histone modification , it is likely to be found in the nucleus where it can interact with histones and other nuclear proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Chemical Synthesis: Butenoic acid can be synthesized through various chemical routes.

    Biosynthesis: A novel biosynthetic strategy involves the use of engineered Escherichia coli to produce butenoic acid. This method utilizes the intermediate of the fatty acid biosynthesis pathway, where a thioesterase gene from Bacteroides thetaiotaomicron is heterologously expressed in E.

Industrial Production Methods

Industrial production of butenoic acid typically involves chemical synthesis from petroleum-derived sources. The process includes several steps: converting petroleum to ethylene, ethylene to acetaldehyde, acetaldehyde to butenoic aldehyde, and finally butenoic aldehyde to butenoic acid .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butenoic acid can undergo oxidation reactions to form various products, including carbon dioxide and water.

    Reduction: Reduction of butenoic acid can lead to the formation of butanoic acid.

    Substitution: Butenoic acid can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution Reagents: Substitution reactions often involve reagents like phosphorus pentachloride and thionyl chloride.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Butanoic acid.

    Substitution: Various substituted butenoic acids depending on the reagent used.

Comparison with Similar Compounds

Butenoic acid is similar to other short-chain unsaturated fatty acids, such as methacrylic acid and butyric acid. it is unique in its structure and properties:

Properties

IUPAC Name

(E)-but-2-enoic acid
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InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)/b3-2+
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InChI Key

LDHQCZJRKDOVOX-NSCUHMNNSA-N
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Canonical SMILES

CC=CC(=O)O
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Isomeric SMILES

C/C=C/C(=O)O
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Molecular Formula

C4H6O2, Array
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DSSTOX Substance ID

DTXSID30880973
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Molecular Weight

86.09 g/mol
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Physical Description

Crotonic acid appears as a white crystalline solid. Shipped as either a solid or liquid. Soluble in water and less dense than water. Corrosive to metals and tissue., White to yellow solid; [ICSC] Cream colored crystals; [MSDSonline], Solid, WHITE-TO-YELLOW CRYSTALS WITH PUNGENT ODOUR., Off-white powder; Harsh, pungent, acrylic odour
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Boiling Point

185 °C, Boiling point = 169 °C /CIS ISOMER/, BOILING POINT: 185 °C @ 760 MM HG; 128 °C @ 100 MM HG; 165.5 °C @ 400 MM HG; 146 °C @ 200 MM HG; 116.7 °C @ 60 MM HG; 80 °C @ 10 MM HG; 93 °C @ 20 MM HG; 107.8 °C @ 40 MM HG /TRANS ISOMER/, 185.00 °C. @ 760.00 mm Hg, 189 °C
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Flash Point

190 °F (NFPA, 2010), 190 °F (OPEN CUP), 88 °C o.c.
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Solubility

VERY SOL IN WATER; SOL IN ETHER, ACETONE & IN HOT PETROLEUM ETHER, IN ETHANOL @ 25 °C: 52.5% WT/WT; ACETONE @ 25 °C: 53.0% W/W; IN TOLUENE @ 25 °C: 37.5% WT/WT, Water solubility: 8.6X10+4 mg/l at 25 °C, 555 g/l in water at 20 °C, 8.60E+04 mg/L @ 25 °C (exp), Solubility in water at 20 °C: soluble, Slightly soluble in water, Soluble (in ethanol)
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Density

Density = 1.018 at 15 °C/4 °C, Density = 0.9604 g/ cu cm at 77 °C /TRANS ISOMER/, Density = 1.0267 g/ cu cm at 20 °C /CIS ISOMER/, Relative density (water = 1): 1.02
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Vapor Density

2.97 (air= 1), Relative vapor density (air = 1): 2.97
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Vapor Pressure

24 Pa at 20 °C, Vapor pressure, Pa at 20 °C: 24
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Color/Form

MONOCLINIC NEEDLES OR PRISMS (FROM WATER OR PETROLEUM ETHER), COLORLESS NEEDLE-LIKE CRYSTALS, WHITE CRYSTALLINE SOLID

CAS No.

3724-65-0, 107-93-7
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Melting Point

72 °C
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CROTONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0423
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the purity of bio-based crotonic acid compare to that obtained through petrochemical routes?

A1: Bio-based this compound production through PHB pyrolysis often yields a higher purity product compared to industrial methods []. For instance, pyrolysis of PHB biomass has been reported to produce approximately 87% trans-crotonic acid [], a significant improvement over conventional techniques.

Q2: How does pre-treatment of PHB with NaOH impact this compound production?

A2: Treating PHB with a mild NaOH solution prior to pyrolysis has been shown to increase the purity of the resulting this compound [, ]. This is attributed to several factors: * Increased PHB Purity: NaOH treatment enhances PHB purity, which directly improves the final this compound purity []. * Lower Molar Mass PHB: NaOH treatment reduces PHB molar mass, forming lower molar mass PHB with a crotonyl chain-end. This accelerates the β-chain scission of PHB into this compound [, ]. * Initiation of α-Deprotonation: The presence of Na+ ions from NaOH initiates α-deprotonation of PHB, promoting the formation of unsaturated this compound [].

Q3: What role do metal compounds play in the pyrolysis of NaOH-treated PHB for this compound production?

A3: Introducing metal compounds, particularly alkaline earth compounds, during pyrolysis further improves the selectivity of PHB degradation into this compound []. MgCl2 has been observed to be particularly effective, yielding this compound with 92% purity []. Smaller cation size generally correlates with higher this compound production due to their influence on the degradation process [].

Q4: What are the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H6O2, and its molecular weight is 86.09 g/mol [].

Q5: What are the key structural features of this compound?

A5: this compound is an unsaturated carboxylic acid containing a four-carbon chain. It exists as two isomers, cis (isothis compound) and trans (this compound), with the trans isomer being more stable and commonly found [, , , ]. The trans configuration of this compound has been confirmed through X-ray crystallography, revealing a planar molecular structure with a trans orientation around the C=C bond [].

Q6: What spectroscopic techniques are used to characterize this compound?

A6: this compound and its derivatives can be characterized using various spectroscopic methods, including:* Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups and studying the adsorption of this compound on various surfaces, including metal oxides like SiO2, TiO2, and ZrO2 [, ]. * Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure and dynamics of this compound, including the differentiation between its isomers []. * Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy helps determine the concentration of this compound in solutions and study its photochemical reactions [].

Q7: How does UV irradiation affect this compound?

A7: UV irradiation can induce isomerization reactions in this compound. When isolated in matrices like argon, krypton, or nitrogen, UV light at specific wavelengths (e.g., 240-250 nm) can cause both s-cis to s-trans rotamerization within the E-crotonic acid form and E-crotonic acid to Z-crotonic acid conversion [, , ]. Notably, irradiation experiments in N2 matrices led to the observation of high-energy trans C-O conformers of both E- and Z-crotonic acids [].

Q8: Are there computational studies on this compound?

A8: Yes, computational studies using density functional theory (DFT) have been employed to investigate the energetics of PHB depolymerization, a key step in this compound production from this biopolymer []. These studies helped determine activation energies for the bond cleavage involved in PHB depolymerization, providing insights into the reaction mechanism. Furthermore, DFT calculations were used to study the gas-phase decarboxylation of this compound, a crucial step in converting this compound to propene [].

Q9: What are some applications of this compound?

A9: this compound has a variety of industrial applications, including:* Hair styling products []* Insecticides []* Softening agent for synthetic rubber []* Plasticizer []* Precursor to industrially important chemicals: this compound is a valuable precursor to chemicals like propylene, butanol, acrylic acid, and maleic anhydride [].

Q10: How does this compound react with acrylamide and 2-methyl-N-vinylimidazole in radical copolymerizations?

A10: this compound, despite not undergoing homopolymerization via radical reactions, can copolymerize with monomers like acrylamide and 2-methyl-N-vinylimidazole []. Interestingly, isothis compound exhibits slightly higher reactivity than this compound in these copolymerizations.

Q11: How do different factors influence the reactivity of this compound in radical copolymerizations?

A11: The reactivity of this compound and its isomer, isothis compound, in radical copolymerizations is influenced by several factors beyond just thermodynamic stability []. These include:* Inductive effects: The electron-donating or withdrawing nature of substituents on the double bond can influence reactivity.* Resonance effects: Conjugation and resonance stabilization play a significant role in determining reactivity.* Steric effects: Bulky substituents can hinder the approach of other molecules, affecting reaction rates.

Q12: What is the significance of this compound in understanding the Gloeobacter ligand-gated ion channel (GLIC)?

A12: this compound acts as an inhibitor of GLIC, a prokaryotic homolog of Cys-loop receptors found in multicellular organisms []. Studies suggest that this compound binds to a specific region in the extracellular domain of GLIC, distinct from the main agonist binding site. This binding allosterically inhibits GLIC function, highlighting the presence of a transduction pathway from the orthosteric binding site to the channel pore [].

Q13: What is known about the safety of Vinyl Acetate/Crotonic Acid Copolymer in cosmetic applications?

A13: Vinyl Acetate/Crotonic Acid Copolymer is deemed safe for use as a cosmetic ingredient in hair sprays and other hair preparations at current product concentrations []. Toxicity studies in rats have shown relatively low toxicity in single oral doses []. Repeated insult patch tests in humans have also demonstrated minimal skin irritation or sensitization potential [].

Q14: What are the environmental implications of using this compound?

A14: While this compound offers a renewable route to valuable chemicals, its environmental impact and degradation pathways require further investigation []. Research focusing on ecotoxicological effects and strategies to mitigate potential negative impacts is crucial.

Q15: How can we promote sustainability in this compound production and use?

A15: Several strategies can enhance the sustainability of this compound:* Bio-based Production: Transitioning from petroleum-based to bio-based production using renewable resources like PHB [, , ].* Efficient Catalysts: Developing and implementing highly efficient catalysts to minimize waste and energy consumption during synthesis.* Recycling & Waste Management: Exploring effective recycling and waste management strategies for this compound and its byproducts [].* Life Cycle Analysis: Conducting comprehensive life cycle assessments to evaluate the overall environmental impact of this compound throughout its life cycle.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.